molecular formula C11H12O5 B8766325 Acetic acid, 2-(2-acetyl-4-methoxyphenoxy)-

Acetic acid, 2-(2-acetyl-4-methoxyphenoxy)-

Cat. No. B8766325
M. Wt: 224.21 g/mol
InChI Key: LERYLKJEBDXSPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid, 2-(2-acetyl-4-methoxyphenoxy)- is a useful research compound. Its molecular formula is C11H12O5 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetic acid, 2-(2-acetyl-4-methoxyphenoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetic acid, 2-(2-acetyl-4-methoxyphenoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Acetic acid, 2-(2-acetyl-4-methoxyphenoxy)-

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

2-(2-acetyl-4-methoxyphenoxy)acetic acid

InChI

InChI=1S/C11H12O5/c1-7(12)9-5-8(15-2)3-4-10(9)16-6-11(13)14/h3-5H,6H2,1-2H3,(H,13,14)

InChI Key

LERYLKJEBDXSPN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OC)OCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 1-(2-hydroxy-5-methoxyphenyl)ethanone (25.0 g), methyl bromoacetate (15.5 mL) and N,N-dimethylformamide (250 mL) was added potassium carbonate (31.1 g), and the mixture was stirred overnight at room temperature. The insoluble material was filtered off, 1N hydrochloric acid was added to the filtrate, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure to give a brown solid. To a mixture of the obtained solid, tetrahydrofuran (300 mL) and ethanol (300 mL) was added 1N aqueous sodium hydroxide solution (300 mL), and the mixture was stirred overnight at room temperature, and concentrated under reduced pressure. 1N Hydrochloric acid (300 mL) was added to the residue at 0° C., and the resulting precipitate was collected by filtration to give the title object compound (34.2 g, quantitative) as a white solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
31.1 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Four

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